Glycyl-L-histidyl-L-lysine TFA Salt
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Overview
Description
Glycyl-L-histidyl-L-lysine TFA Salt is a tripeptide composed of glycine, L-histidine, and L-lysine residues. This compound is known for its various biological activities, including its role in promoting wound healing, reducing inflammation, and acting as an antioxidant. It is commonly used in scientific research and has applications in medicine, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-lysine TFA Salt involves the sequential coupling of glycine, L-histidine, and L-lysine residues. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable, dry powder form.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-histidyl-L-lysine TFA Salt undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like dithiothreitol (DTT).
Substitution: The lysine residue can undergo substitution reactions, where its amino group can be modified with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various acylating or alkylating agents.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with different functional groups attached to the lysine residue.
Scientific Research Applications
Glycyl-L-histidyl-L-lysine TFA Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes, including cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory treatments, and as an antioxidant.
Industry: Utilized in the development of cosmetic products for skin regeneration and anti-aging effects.
Mechanism of Action
The mechanism of action of Glycyl-L-histidyl-L-lysine TFA Salt involves its ability to bind to metal ions, particularly copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative damage and protein aggregation. The compound also stimulates the production of collagen and other extracellular matrix components, promoting tissue repair and regeneration. Additionally, it modulates various signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): The non-salt form of the compound, known for its similar biological activities.
Copper Tripeptide (GHK-Cu): A complex of Glycyl-L-histidyl-L-lysine with copper ions, widely studied for its wound healing and anti-aging properties.
Uniqueness
Glycyl-L-histidyl-L-lysine TFA Salt is unique due to its enhanced stability and solubility compared to its non-salt form. The trifluoroacetate (TFA) salt form provides better handling and storage properties, making it more suitable for various research and industrial applications.
Properties
Molecular Formula |
C16H25F3N6O6 |
---|---|
Molecular Weight |
454.40 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H24N6O4.C2HF3O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;3-2(4,5)1(6)7/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);(H,6,7)/t10-,11-;/m0./s1 |
InChI Key |
FUESGCGNWTWCQK-ACMTZBLWSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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